molecular formula C6H4ClF3N2 B2986112 3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine CAS No. 2384525-87-3

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine

Cat. No.: B2986112
CAS No.: 2384525-87-3
M. Wt: 196.56
InChI Key: RESGMYNCXNFSKO-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C6H4ClF3N2 It is a derivative of pyridazine, characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, considering appropriate reaction conditions and safety measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylpyridazine: Lacks the trifluoromethyl group, which can affect its chemical properties and applications.

    3-Chloro-4-(trifluoromethyl)pyridazine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyridazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-chloro-5-methyl-4-(trifluoromethyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c1-3-2-11-12-5(7)4(3)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESGMYNCXNFSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC(=C1C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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